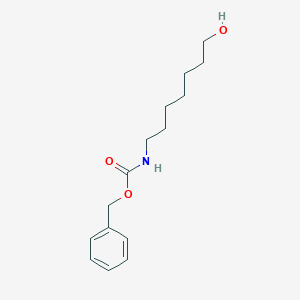

Benzyl (7-hydroxyheptyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(7-hydroxyheptyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c17-12-8-3-1-2-7-11-16-15(18)19-13-14-9-5-4-6-10-14/h4-6,9-10,17H,1-3,7-8,11-13H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJGJFVBNBKYPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Benzyl 7 Hydroxyheptyl Carbamate

Advanced Synthetic Routes for Carbamate (B1207046) Formation

Biocatalytic Synthesis of Carbamates

Continuous Flow Biocatalysis for Cbz-Carbamate Production

A novel and efficient approach for the synthesis of Cbz-protected carbamates has been developed by integrating continuous flow chemistry with biocatalysis. beilstein-journals.orgalmacgroup.com This method combines a Curtius rearrangement step with a biocatalytic impurity tagging strategy to produce a range of valuable Cbz-carbamate products in high yield and purity. beilstein-journals.orgresearchgate.net

The process begins with the flow-based Curtius rearrangement of various carboxylic acids. researchgate.net In this setup, a solution of the carboxylic acid and diphenylphosphoryl azide (B81097) (DPPA) is passed through a heated reactor, where it rearranges to an isocyanate intermediate. This intermediate is then trapped by benzyl (B1604629) alcohol to form the desired Cbz-carbamate. researchgate.netresearchgate.net A key innovation in this process is the management of unreacted benzyl alcohol, a common impurity. beilstein-journals.org To address this, an immobilized enzyme, Candida antarctica lipase (B570770) B (CALB), is used in a subsequent flow reactor. researchgate.netnih.gov The CALB column selectively catalyzes the transesterification of the residual benzyl alcohol into benzyl butyrate, which is easily separated from the carbamate product. beilstein-journals.orgresearchgate.net This telescoped flow process avoids the need for traditional, often difficult, purification steps. researchgate.net

The versatility of this continuous flow method has been demonstrated with a variety of acid substrates, including aromatic, aliphatic, and those with vinylic appendages, consistently producing the corresponding Cbz-carbamates in good yields. researchgate.net

| Carboxylic Acid Substrate | Product (Cbz-Carbamate) | Isolated Yield (%) |

|---|---|---|

| Benzoic acid | Benzyl phenylcarbamate | 85 |

| 4-Methoxybenzoic acid | Benzyl (4-methoxyphenyl)carbamate | 88 |

| Phenylacetic acid | Benzyl benzylcarbamate | 90 |

| Cyclohexanecarboxylic acid | Benzyl cyclohexylcarbamate | 82 |

| 3-Phenylpropanoic acid | Benzyl (2-phenylethyl)carbamate | 87 |

Rearrangement Reactions in Carbamate Chemistry

Rearrangement reactions are fundamental in organic synthesis and play a crucial role in the formation of carbamates.

Several classic rearrangement reactions are employed for the synthesis of N-monosubstituted carbamates. The Hofmann and Curtius rearrangements are notable examples that proceed through an isocyanate intermediate, which is subsequently trapped by an alcohol to yield the carbamate. nih.govorganic-chemistry.org For instance, the Hofmann rearrangement of amides using reagents like N-bromoacetamide and a base can produce carbamates in high yields. organic-chemistry.org

More recently, the anionic ortho-Fries (AoF) rearrangement has been recognized as a powerful tool for functionalizing aromatic O-carbamates. acs.org This reaction involves the directed metalation of an aryl carbamate followed by an intramolecular rearrangement, which can lead to the synthesis of complex ortho-substituted phenol (B47542) derivatives. acs.org Another significant development is the asymmetric 1,2-carbamoyl rearrangement of lithiated 2-alkenyl carbamates. nih.gov This process, which involves deprotonation followed by warming, results in a highly diastereoselective rearrangement to produce α-hydroxy amides. nih.gov

Intramolecular cyclization reactions involving carbamates provide strategic pathways to complex heterocyclic structures. The Prins cyclization, a powerful method for constructing tetrahydropyran (B127337) (THP) rings, can be effectively terminated using ene-carbamates. nih.govbeilstein-journals.org In this strategy, an oxocarbenium ion, generated in situ, undergoes cyclization onto an alkene. nih.gov The resulting intermediate, an N-acyliminium ion, is then hydrolyzed to afford a substituted tetrahydropyranone. beilstein-journals.org

This type of reaction proceeds through a chair-like transition state, which accounts for the high stereoselectivity observed in the products. beilstein-journals.orgnih.gov For example, the reaction of an ene-carbamate with benzaldehyde (B42025) in the presence of a mild Lewis acid like indium(III) chloride can produce all-cis-tetrahydropyran-4-one in excellent yield. beilstein-journals.org These cyclization strategies highlight the versatility of the carbamate group in directing complex ring-forming reactions. nih.gov

Multi-Component Synthesis of N-Carbamate-Protected Adducts

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules from simple starting materials in a single step.

Hafnium(IV) triflate (Hf(OTf)₄) has emerged as a highly potent Lewis acid catalyst for the direct three-component synthesis of β-carbamate ketones. nih.govmdpi.com This method involves the reaction of an aldehyde, a ketone, and a carbamate under solvent-free conditions, offering significant advantages such as low catalyst loading (as low as 0.1 mol%), fast reaction rates, and high yields. nih.govorganic-chemistry.org

Mechanistic studies indicate that the reaction does not follow a traditional Mannich-type pathway. Instead, it proceeds through a sequential aldol (B89426) condensation between the aldehyde and ketone to form an enone, followed by an aza-Michael addition of the carbamate to the enone intermediate. mdpi.comresearchgate.net Hf(OTf)₄ effectively catalyzes both steps of the sequence. mdpi.com This methodology provides facile access to a diverse range of carbamate-protected Mannich bases, which are valuable building blocks in organic synthesis. nih.govmdpi.com The mild reaction conditions tolerate a variety of sensitive functional groups. organic-chemistry.orgnih.gov

| Aldehyde | Ketone | Carbamate | Yield (%) |

|---|---|---|---|

| 4-Chlorobenzaldehyde | Acetophenone | Benzyl carbamate | 95 |

| 4-Nitrobenzaldehyde | Acetophenone | Benzyl carbamate | 96 |

| Benzaldehyde | Cyclohexanone | Benzyl carbamate | 90 |

| 2-Naphthaldehyde | Acetophenone | Ethyl carbamate | 94 |

| Benzaldehyde | Acetone | Benzyl carbamate | 85 |

Sustainable Synthetic Approaches and Renewable Feedstocks

The development of sustainable, or "green," synthetic methods for carbamate production is an area of increasing importance, focusing on reducing the use of hazardous reagents and utilizing renewable resources. nih.gov A primary goal is to replace highly toxic reagents like phosgene (B1210022), which has traditionally been used for carbamate synthesis. nih.gov

Carbon dioxide (CO₂), being non-toxic, non-flammable, and a renewable C1 feedstock, is an attractive alternative to phosgene. nih.govrsc.org Heterogeneous catalysts, such as cerium(IV) oxide (CeO₂), have been shown to effectively catalyze the one-pot synthesis of carbamates from amines, CO₂, and alcohols with high yields and selectivity. rsc.org

Another sustainable strategy involves the use of renewable biomass. Chitosan (B1678972), an abundant biopolymer derived from chitin, can be used as a support for metal catalysts. nih.govresearchgate.net For example, a nano-scale copper catalyst supported on salicylaldehyde-modified chitosan (Cu@Sal-CS) has been developed for the oxidative coupling of 1,3-dicarbonyl compounds with amides to produce carbamates. nih.gov This catalyst is recoverable and reusable, adding to the sustainability of the process. nih.govresearchgate.net The broader movement towards using renewable feedstocks like terpenes, cellulose, and lignin (B12514952) for the synthesis of complex chemical structures further underscores the shift away from petrochemical-based starting materials. rsc.org

Functionalization and Transformations of the Hydroxyheptyl Moiety

The hydroxyheptyl portion of Benzyl (7-hydroxyheptyl)carbamate offers multiple sites for chemical modification, including the terminal hydroxyl group and the alkyl chain. These transformations are crucial for developing new derivatives with tailored characteristics.

The terminal hydroxyl group of this compound is a primary site for functionalization. Standard organic reactions can be employed to convert the alcohol into other functional groups, thereby altering the molecule's physical and chemical properties. For instance, oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid. These transformations open avenues for further derivatization, such as the formation of imines, esters, or amides.

Another common modification is the conversion of the hydroxyl group into a leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, including azides, halides, or thiols, at the terminus of the alkyl chain.

Esterification and etherification of the terminal hydroxyl group are also common strategies. For example, reaction with acyl chlorides or acid anhydrides in the presence of a base will form the corresponding esters. Similarly, ether synthesis, such as the Williamson ether synthesis, can be used to introduce various alkyl or aryl groups.

While the terminal hydroxyl group is the most reactive site, the alkyl chain of the hydroxyheptyl moiety can also be functionalized, although this is generally more challenging due to the lower reactivity of C-H bonds. However, modern synthetic methods, including C-H activation and radical-mediated reactions, can enable the introduction of functional groups at specific positions along the chain.

Stereochemical control is a critical consideration in the synthesis of derivatives, particularly when chiral centers are introduced. For instance, if a substituent is introduced along the alkyl chain, it can create a new stereocenter. The use of chiral catalysts or auxiliaries can direct the reaction to produce a specific stereoisomer. For example, asymmetric reduction of a ketone precursor to the alcohol can establish a defined stereochemistry at that position. beilstein-journals.org Similarly, stereoselective reactions on a prochiral center within the alkyl chain can be achieved using enzymatic or organocatalytic methods. nih.gov

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs and derivatives of this compound is a key strategy for exploring structure-activity relationships and developing new compounds with improved properties. This often involves modifying the benzyl protecting group, altering the length of the hydroxyalkyl chain, or introducing new functional groups.

The benzyl carbamate (Cbz or Z) group is a widely used amine protecting group in organic synthesis due to its stability under many reaction conditions and its relatively straightforward removal by hydrogenolysis. wikipedia.org However, in certain contexts, alternative protecting groups may be desirable to achieve selective deprotection or to modify the electronic properties of the molecule.

Several variations of the benzyl protecting group exist, each with different lability to hydrogenolysis or acidic conditions. For example, a p-methoxybenzyl (PMB) group is more labile to hydrogenolysis than a standard benzyl group. libretexts.org Conversely, a p-nitrobenzyl group is more stable to acidic conditions. The choice of the protecting group can be critical in a multi-step synthesis where orthogonal deprotection strategies are required. An orthogonal strategy allows for the selective removal of one protecting group in the presence of others. organic-chemistry.org

The following table summarizes some common benzyl-type protecting groups and their typical deprotection methods:

| Protecting Group | Abbreviation | Deprotection Method(s) |

| Benzyl | Bn | Hydrogenolysis |

| Benzyloxycarbonyl | Cbz, Z | Hydrogenolysis, HBr/acetic acid wikipedia.org |

| p-Methoxybenzyl | PMB | Hydrogenolysis (more labile than Bn) libretexts.org |

| 3,4-Dimethoxybenzyl | DMPM | Hydrogenolysis (more labile than PMB) libretexts.org |

| 4-Trifluoromethylbenzyl carbamate | CTFB | Stable to hydrogenolysis in the presence of 2-naphthylmethyl carbamate nih.gov |

Altering the length of the hydroxyalkyl chain is a common strategy to investigate the impact of chain length on the biological activity or physical properties of the molecule. The synthesis of homologs with shorter (e.g., C6, hydroxyhexyl) or longer (e.g., C8, hydroxyoctyl) chains can be achieved by starting with the corresponding amino alcohols.

For example, the synthesis of Benzyl (6-hydroxyhexyl)carbamate would start from 6-amino-1-hexanol, while the C8 homolog would be prepared from 8-amino-1-octanol. The general synthetic route would involve the reaction of the respective amino alcohol with benzyl chloroformate in the presence of a base.

These variations in chain length can influence properties such as lipophilicity, which in turn can affect how the molecule interacts with biological membranes or protein binding sites.

Introducing complementary functionalities can significantly alter the chemical and biological properties of the parent molecule. An example is the synthesis of N-[7-(hydroxyamino)-7-oxoheptyl]carbamate derivatives. nih.govnih.gov In these compounds, the terminal hydroxyl group of the heptyl chain is replaced by a hydroxamic acid moiety (-CONHOH).

Hydroxamic acids are known to be effective metal chelators and can act as inhibitors of various enzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). The synthesis of such derivatives typically involves the conversion of the terminal carboxylic acid (obtained by oxidation of the corresponding alcohol) into an activated form, such as an acyl chloride or an active ester, which is then reacted with hydroxylamine.

Another example of introducing a complementary functionality is the synthesis of N-aryl-N-hydroxy carbamates. thieme-connect.de These compounds contain an N-hydroxy carbamate group, which can be a versatile synthetic intermediate for the preparation of various nitrogen-containing heterocycles and other biologically active molecules.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Carbamate (B1207046) Formation Mechanisms

The synthesis of carbamates can be achieved through various catalytic routes. The elucidation of these mechanisms is crucial for optimizing reaction conditions and improving yields.

The formation of carbamates often involves the reaction of an amine with a carbon dioxide source or a chloroformate. acs.org In the case of benzyl (B1604629) (7-hydroxyheptyl)carbamate, this would typically involve the reaction of 7-aminoheptan-1-ol with benzyl chloroformate or a related benzylating agent.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in mapping out the energetic landscapes of these reactions. researchgate.net For many catalytic systems, the proposed cycle begins with the activation of one of the reactants by the catalyst. For instance, in a base-catalyzed reaction involving an amine and CO2, the base can deprotonate the amine, increasing its nucleophilicity towards CO2. rsc.org

Experimental studies, including kinetic analysis and the isolation or spectroscopic observation of intermediates, provide tangible evidence to support or refute proposed catalytic cycles. acs.org For example, in the synthesis of carbamates from amines and CO2 mediated by superbases like 1,1,3,3-tetramethylguanidine (B143053) (TMG), a zwitterionic TMG-CO2 adduct has been isolated and studied. rsc.org However, further investigation suggests that this adduct may not be the active carboxylating agent, but rather that the superbase activates the amine nucleophile through a concerted deprotonation pathway. rsc.org

A general representation of a catalytic cycle for the formation of a benzyl carbamate from an amine and a benzyl-containing carbonate, catalyzed by an esterase, is depicted below. The enzyme first reacts with the carbonate to form a covalent acyl-enzyme intermediate, releasing an alcohol. The amine then attacks this intermediate to form the carbamate product and regenerate the free enzyme. researchgate.net

Table 1: Key Steps in a Proposed Catalytic Cycle for Carbamate Formation

| Step | Description | Key Species Involved |

| 1 | Catalyst Activation | Catalyst, Substrate (e.g., amine or alcohol) |

| 2 | Intermediate Formation | Activated complex, Second substrate |

| 3 | Product Formation | Product, Regenerated catalyst |

| 4 | Catalyst Regeneration | Catalyst returns to its initial state |

This table illustrates a generalized catalytic cycle. The specific intermediates and transition states will vary depending on the reactants and catalyst used.

The transition state is the highest energy point along the reaction coordinate and its structure determines the rate of the reaction. Characterizing these fleeting structures is a significant challenge. Computational chemistry is a powerful tool for modeling transition states in catalytic processes. researchgate.net For carbamate formation, calculations can help to determine the geometry and energy of the transition state for the nucleophilic attack of the amine on the carbonyl group.

In the context of metal-catalyzed reactions, such as the copper-catalyzed synthesis of urea (B33335) from ammonium (B1175870) carbamate, DFT calculations have suggested that the coordination of the carbamate to the metal center is a crucial step. researchgate.net This coordination facilitates the subsequent reaction steps by lowering the activation energy. The transition state in such cases would involve the metal center, the carbamate, and the incoming nucleophile.

Experimental techniques like kinetic isotope effect studies can provide indirect evidence about the structure of the transition state. By replacing an atom with its heavier isotope and observing the effect on the reaction rate, insights into bond breaking and bond formation in the transition state can be gained.

Mechanistic Aspects of Biocatalyzed Carbamate Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of carbamates. nih.gov Enzymes, particularly from the esterase and acyltransferase families, have shown promise in this area. researchgate.netnih.gov

The mechanism of enzyme-catalyzed carbamate synthesis often mirrors that of other acyl-transfer reactions. A prominent example is the use of the esterase from Pyrobaculum calidifontis (PestE), which exhibits promiscuous acyltransferase activity. researchgate.netnih.gov The proposed mechanism involves a double-displacement (ping-pong) pathway:

Acylation: The active site serine residue of the esterase attacks the carbonyl carbon of a carbonate donor (e.g., dibenzyl carbonate). This forms a covalent acyl-enzyme intermediate, and the first product (benzyl alcohol) is released.

Deacylation: The amine substrate (e.g., 7-aminoheptan-1-ol) enters the active site and its amino group performs a nucleophilic attack on the carbonyl of the acyl-enzyme intermediate. This step forms the final carbamate product, benzyl (7-hydroxyheptyl)carbamate, and regenerates the free enzyme for the next catalytic cycle.

This biocatalytic approach is particularly attractive as it can often be performed in aqueous media under mild conditions, with high yields and selectivity. researchgate.netnih.gov

Electrochemical Mechanistic Studies Relevant to Benzyl Radical Chemistry

Electrochemical methods offer precise control over redox processes, enabling unique chemical transformations relevant to benzyl radical chemistry.

Anodic oxidation is a fundamental electrochemical process for generating radical intermediates. mdpi.com In the context of benzylic compounds, the oxidation of a benzylic C-H bond at the anode can initiate the formation of a carbon-centered radical. mdpi.comchemrxiv.org The process typically begins with a single-electron transfer (SET) from the substrate to the anode, creating a radical cation. mdpi.com This radical cation can then lose a proton, yielding a benzyl radical. mdpi.com

This benzyl radical is a key intermediate that can participate in various coupling reactions. mdpi.com However, it is often unstable and can be further oxidized at the anode to a benzyl carbocation, which may then react with nucleophiles present in the medium, such as water, to form by-products like benzyl alcohol. chemrxiv.org The continuous production of benzyl amides through anodic oxidation in a flow system has been demonstrated, a process that relies on the generation of benzylic radicals from aromatic hydrocarbons which are subsequently trapped. researchgate.net The controlled generation of these radicals is crucial for achieving high selectivity in desired synthetic transformations. rsc.org

While traditional electrosynthesis primarily utilizes direct current (DC), where the current flows in one direction, alternating current (AC) or alternating polarity electrolysis has emerged as a powerful tool for controlling reaction outcomes. nih.govutah.edu Rapid alternating polarity (rAP) electrolysis involves applying a square waveform to alternate the polarity of the electrodes on a millisecond timescale. nih.gov

This technique offers several advantages over DC electrolysis. A key benefit is the prevention of electrode passivation—the buildup of insulating layers on the electrode surface—which can stop a reaction and reduce efficiency. rsc.orgacs.org By periodically switching the polarity, these layers can be cleaned off, extending the electrode's lifetime. acs.org

Furthermore, AC electrolysis can enhance reaction yields and selectivity, particularly for processes involving unstable intermediates. utah.edursc.org In a DC setup, intermediates formed at one electrode must migrate to the other to complete a paired electrolysis, which is often not feasible for short-lived species. utah.edu In AC electrolysis, both oxidative and reductive steps can occur sequentially at the same electrode as the polarity reverses, allowing for the immediate reaction of transient intermediates. utah.edu This has been demonstrated to significantly improve yields in reactions like the trifluoromethylation of arenes, from 13% with paired electrolysis to 84% using AC. utah.eduresearchgate.net This control over chemoselectivity enables transformations that are not possible with DC electrolysis or standard chemical reagents. nih.gov

Kinetic Analysis of Benzyl Carbamate-Forming Reactions

The primary step in the mechanism is the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the carbonyl group, forming a zwitterionic intermediate. researchgate.net This is often the rate-limiting step for reactions involving weakly basic amines. researchgate.net For more basic amines, proton transfer steps may become rate-limiting. researchgate.netresearchgate.net

The reactivity of the amine is strongly correlated with its basicity (pKa). A Brønsted relationship often exists, where the logarithm of the second-order rate constant (log k) for carbamate formation increases linearly with the pKa of the amine. researchgate.netresearchgate.net For the reaction of primary and secondary amines with carbon dioxide, a Brønsted β value of approximately 0.43 has been reported, indicating that the reaction rate is moderately sensitive to the amine's basicity. researchgate.net This means that more basic amines, which are stronger nucleophiles, generally react faster to form carbamates. Conversely, the rate of carbamate breakdown (hydrolysis) tends to decrease as the amine's basicity increases. researchgate.net

Brønsted Relationship in Carbamate Formation

This table outlines the general kinetic relationship between amine basicity and the rate of carbamate formation, a key aspect in understanding the synthesis of compounds like benzyl carbamates.

| Kinetic Parameter | Relationship with Amine pKa | Brønsted Value (β) | Mechanistic Implication |

|---|---|---|---|

| Formation Rate Constant (k1) | Increases with increasing pKa | ~0.39 - 0.43 | Reaction rate is enhanced by the nucleophilicity of the amine. researchgate.netresearchgate.net |

| Breakdown Rate Constant (k-1) | Decreases with increasing pKa | N/A (Negative correlation) | Decomposition is acid-catalyzed; solutions of weaker bases have higher steady-state [H+]. researchgate.net |

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Benzyl (B1604629) (7-hydroxyheptyl)carbamate as a Versatile Chemical Building Block

As a chemical building block, Benzyl (7-hydroxyheptyl)carbamate offers dual reactivity. The hydroxyl group can undergo various transformations, such as oxidation or esterification, while the carbamate-protected amine remains inert. This allows for sequential modifications, a key strategy in the construction of intricate molecular frameworks.

The structure of this compound, with its long alkyl chain, provides a scaffold for the synthesis of complex molecules. The seven-carbon linker can be a crucial component in the design of molecules requiring a specific distance between two functional groups. Following the modification of the hydroxyl group, the carbamate (B1207046) can be deprotected to reveal the primary amine, which can then participate in further reactions like amidation or alkylation. This step-wise approach is fundamental in the synthesis of a wide array of organic compounds, including certain bioactive molecules and materials.

The benzyl carbamate, or Cbz group, is a well-established protecting group for amines in organic synthesis. fiveable.menumberanalytics.combachem.com Introduced by reacting an amine with benzyl chloroformate, the Cbz group effectively masks the nucleophilicity and basicity of the amine, preventing it from undergoing unwanted reactions. numberanalytics.comwikipedia.orgyoutube.com This protection is crucial in multi-step syntheses, such as peptide synthesis, where specific reaction sequences are required. fiveable.me

The Cbz group is known for its stability under a variety of reaction conditions, including basic and some acidic environments. total-synthesis.com A significant advantage of the Cbz group is its susceptibility to removal under mild conditions, most commonly through catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas), which cleaves the group to yield the free amine, toluene, and carbon dioxide. total-synthesis.commissouri.edu This orthogonality to other protecting groups makes it a valuable tool in the synthesis of complex molecules where multiple functional groups need to be selectively protected and deprotected. total-synthesis.com In the context of this compound, the Cbz group allows for the selective manipulation of the terminal hydroxyl group without interference from the amine.

| Protecting Group | Abbreviation | Typical Reagent for Introduction | Common Deprotection Method |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong Acid (e.g., TFA) |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

Exploration as Enzyme Modulators

The carbamate scaffold is a recurring motif in a variety of enzyme inhibitors, and the structural features of this compound suggest its potential for exploration in this area. acs.orgnih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. rsc.org The inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. rsc.org While sulfonamides are the most well-known class of CA inhibitors, recent research has explored other chemical scaffolds, including carbamates. nih.govyoutube.compsu.edu Some studies have shown that N-unsubstituted carbamates can act as CA inhibitors by mimicking the binding of bicarbonate to the zinc ion in the enzyme's active site. nih.gov Furthermore, the lipophilic tail of an inhibitor can influence its binding and selectivity towards different CA isoforms. nih.gov The long alkyl chain of this compound could potentially interact with hydrophobic regions of the CA active site, a feature that is often exploited in the design of potent and selective inhibitors. Research on azido (B1232118) sulfonyl carbamates has also demonstrated their potential to inhibit carbonic anhydrase isozymes. nih.gov

Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). nih.gov It is a target for therapeutic intervention in various diseases, including cardiovascular disorders and cancer. nih.govfrontiersin.org The development of arginase inhibitors is an active area of research, with a focus on molecules that can mimic the substrate L-arginine or interact with the enzyme's active site. nih.govtargetmol.com While specific studies on this compound as an arginase modulator are not prominent, the general class of carbamate derivatives has been investigated. The structural components of this molecule, including the carbamate group and the alkyl chain, could serve as a starting point for the design of novel arginase inhibitors. The synthesis of arginase inhibitors often involves the use of protecting groups, and challenges can arise in the synthesis of derivatives with multiple reactive functional groups. nih.gov

Strategic Design of Prodrug Candidates Utilizing the Carbamate Moiety

The carbamate group is a versatile linker in prodrug design, used to mask a functional group of a parent drug to improve its physicochemical or pharmacokinetic properties. acs.orgnih.gov Carbamate prodrugs are designed to be stable until they reach their target, where they are cleaved by enzymes to release the active drug. nih.gov

The structure of this compound contains two key moieties for potential prodrug strategies. The carbamate itself can act as a promoiety for an amine, while the terminal hydroxyl group can be esterified with a drug containing a carboxylic acid. In such a design, the entire this compound unit would function as a promoiety. The Cbz group, in particular, has been utilized in the design of prodrugs to improve the pharmacological profile of certain drugs. nih.gov For instance, Cbz-protected amino acids have been attached to drugs to create prodrugs with enhanced properties. nih.gov Furthermore, the Cbz group has been employed in the synthesis of nucleoside phosphoramidate (B1195095) prodrugs, where it serves to protect functional groups during synthesis and is later removed to yield the active compound. nih.gov The carbamate linkage in prodrugs can be designed to be cleaved by various enzymes, such as esterases, which are abundant in the body. nih.gov This strategy can enhance the hydrolytic stability and reduce the first-pass metabolism of the parent drug. acs.orgnih.gov

Contributions to Peptidomimetic and Peptide Chemistry

In the field of peptide science, the inherent liabilities of natural peptides, such as poor metabolic stability and low cell permeability, drive the development of modified structures known as peptidomimetics. Carbamate-containing molecules like this compound play a significant role in this endeavor.

The replacement of the native amide bond in peptides with a carbamate linkage is a widely adopted strategy in medicinal chemistry to create more robust molecules. acs.orgnih.gov Carbamates are considered amide-ester hybrids and exhibit superior chemical and proteolytic stability. acs.orgnih.gov This modification confers resistance to degradation by peptidases, enzymes that typically cleave peptide bonds. nih.gov

The carbamate moiety possesses unique structural features that allow it to mimic a peptide bond effectively. It can participate in hydrogen bonding as both a donor (via the N-H group) and an acceptor (via the carbonyl group), which is crucial for maintaining the interactions required for biological activity. acs.orgnih.gov Furthermore, the carbamate functionality introduces a degree of conformational rigidity, which can help lock the molecule into a desired bioactive shape. acs.orgnih.gov

| Property | Peptide (Amide) Bond | Carbamate Bond Surrogate |

|---|---|---|

| Chemical Nature | -CO-NH- | -O-CO-NH- |

| Stability | Susceptible to enzymatic (proteolytic) and chemical hydrolysis. | Generally stable against proteases and more resistant to chemical hydrolysis. acs.orgnih.gov |

| Hydrogen Bonding | Acts as both H-bond donor and acceptor. | Maintains ability to act as both H-bond donor and acceptor. nih.gov |

| Conformation | Relatively flexible rotation. | Imposes greater conformational restriction on the molecular backbone. acs.org |

| Cell Permeability | Often limited. | Can increase the ability to permeate cellular membranes. nih.gov |

Beyond their role as stable surrogates, carbamates, particularly N-Cbz (benzyl carbamate) protected compounds, are central to synthetic chemistry. While traditionally used as protecting groups for amines, modern methods have leveraged them as precursors for creating amide bonds directly. rsc.org This approach can streamline multi-step syntheses by reducing the number of required deprotection and coupling steps. rsc.org

One innovative method describes a one-pot conversion of N-Cbz-protected amines into amides. The reaction proceeds through an in situ generated isocyanate intermediate, which subsequently reacts with a Grignard reagent to furnish the desired amide product. rsc.org This process is notable for its mild conditions and efficiency. rsc.org Another practical approach uses simple reagents like potassium carbonate in primary alcohols to achieve transcarbamation or in other solvents like isopropyl alcohol to facilitate the conversion of benzyl carbamates directly to amides. chemrxiv.org

| Method | Key Reagents | Key Feature | Reference |

|---|---|---|---|

| Isocyanate-Mediated Amidation | 2-chloropyridine, trifluoromethanesulfonyl anhydride, Grignard reagent (R-MgX) | Facile, one-pot synthesis under mild conditions with a short reaction time. | rsc.org |

| Base-Promoted Conversion | Potassium carbonate (K₂CO₃), isopropyl alcohol | Uses inexpensive materials and involves a simple, straightforward procedure for amidation. | chemrxiv.org |

| Transcarbamation | Potassium carbonate (K₂CO₃), primary alcohols (e.g., methanol) | Efficient interchange of the alkoxy group on the carbamate. | chemrxiv.org |

Development of Molecular Probes and Research Tools

The structure of this compound, with its distinct and differentially reactive ends, makes it an ideal building block for constructing molecular probes and other chemical tools for research. medchemexpress.com The terminal hydroxyl group offers a reactive handle for chemical modification, allowing it to be conjugated to reporter molecules such as fluorescent dyes, affinity tags like biotin, or solid supports for purification purposes.

Simultaneously, the amine group is masked by the benzyl carbamate (Cbz) protecting group. This group is stable under a variety of reaction conditions but can be cleanly removed when desired, typically through catalytic hydrogenolysis. chemrxiv.org This orthogonality allows for selective transformations at the hydroxyl end without affecting the protected amine. Once the desired modifications are complete, the amine can be deprotected to reveal a new reactive site for further conjugation, making this molecule a versatile bifunctional linker for creating complex tools used in biochemistry and cell biology.

Exploration in Functional Materials Science

Carbamates are emerging as a significant class of monomers for the synthesis of sequence-defined polymers, which are synthetic macromolecules with precisely controlled monomer sequences. chemrxiv.orgnih.gov These advanced materials are being explored for sophisticated applications where information is stored at a molecular level.

Oligocarbamates, short chains of carbamate-linked monomers, offer several advantages for materials science. They can be synthesized on a large scale through efficient one-pot, multistep procedures, and their properties can be finely tuned by altering the sequence of the monomers. nih.gov Research into polycarbamates has shown that, compared to their peptide analogues, carbamate backbones are more rigid, a property attributed to the extended delocalization of π-electrons. chemrxiv.org This structural rigidity is a key characteristic being harnessed in the design of new functional materials.

| Application Area | Key Properties of Carbamate Polymers | Reference |

|---|---|---|

| Data Storage Materials | Precisely controlled monomer sequence allows for encoding information. | chemrxiv.orgnih.gov |

| Security Taggants | Tunable properties and chemical stability for use in anti-counterfeiting. | nih.gov |

| Molecular Transporters | Defined structures can be designed to interact with and transport other molecules. | nih.gov |

| Advanced Functional Biomaterials | Increased rigidity and stability compared to peptides; tunable properties. | chemrxiv.org |

Future Research Directions and Unexplored Avenues

Development of Novel and Greener Synthetic Methodologies for Carbamates

The synthesis of carbamates, including Benzyl (B1604629) (7-hydroxyheptyl)carbamate, has traditionally relied on established but often harsh methods. The future necessitates a shift towards more environmentally benign and atom-economical processes. Research in this area could focus on several key strategies:

Carbon Dioxide as a C1 Building Block: A significant frontier in green chemistry is the utilization of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 source for chemical synthesis. psu.edu Future work could explore the direct synthesis of Benzyl (7-hydroxyheptyl)carbamate from 7-aminoheptan-1-ol, benzyl alcohol, and CO2. rsc.org This approach would circumvent the use of phosgene (B1210022) derivatives, which are notoriously toxic. nih.gov Catalytic systems, potentially involving basic catalysts, will be crucial for activating the relatively inert CO2 molecule under mild conditions. psu.edursc.org

Non-Isocyanate Routes: Developing synthetic pathways that avoid the use of isocyanates is a major goal in green carbamate (B1207046) synthesis. One promising method involves the reaction of ureas with organic carbonates, a process that boasts 100% atom economy. tandfonline.com Another green approach is the Hofmann rearrangement of amides, which can be conducted using greener oxidizing agents. nih.gov Adapting these methods for the specific synthesis of long-chain hydroxyalkyl carbamates would be a valuable endeavor.

Solvent-Free and Catalytic Approaches: The development of solvent-free reaction conditions or the use of greener solvents is another critical aspect. banglajol.info Research into solid-phase synthesis or the use of catalysts that are effective under solvent-free conditions could significantly reduce the environmental footprint of carbamate production. tandfonline.comnih.gov For example, a practical method using La2O3/SiO2 as a catalyst for the synthesis of carbamates from ureas and organic carbonates has been developed without any additional solvent. tandfonline.com

Targeted Derivatization for Enhanced Biological Activity Profiles

The carbamate moiety is a well-established pharmacophore present in numerous approved drugs, and it can significantly influence a molecule's biological activity and pharmacokinetic properties. nih.gov The structure of this compound, with its terminal hydroxyl group and the carbamate linkage, offers multiple sites for strategic modification.

Modification of the Heptyl Chain: The seven-carbon chain provides a lipophilic spacer that can be altered to fine-tune the molecule's interaction with biological targets. Introducing unsaturation, branching, or heteroatoms into the chain could modulate its flexibility and polarity, potentially leading to enhanced or novel biological activities.

Functionalization of the Terminal Hydroxyl Group: The hydroxyl group is a prime target for derivatization. It can be esterified or etherified with a wide range of functional groups, including those known to impart specific biological effects. This could include linking it to other bioactive molecules to create hybrid compounds or prodrugs. nih.gov

Varying the N-Substituent: While the benzyl group serves as a common protecting group, replacing it with other aromatic or aliphatic moieties could profoundly impact the compound's biological profile. This allows for the exploration of a wide chemical space to optimize interactions with specific biological targets. Studies have shown that varying substituents on the carbamate group can modulate biological properties. nih.gov

The goal of such derivatization would be to screen for a range of activities. Given that carbamates are found in pesticides and various pharmaceuticals, screening for antifungal, antibacterial, or enzyme inhibitory activity would be a logical starting point. nih.govkoreascience.kr

Integration with Advanced Flow Chemistry and Automation for Scalable Synthesis

To transition a compound from laboratory-scale curiosity to a potentially viable product, scalable and efficient synthesis is paramount. Flow chemistry, coupled with automation, offers a transformative approach to chemical production. rsc.orgresearchgate.net

Improved Safety and Scalability: Flow reactors provide superior heat and mass transfer compared to batch reactors, allowing for better control over reaction conditions. vapourtec.com This is particularly advantageous for potentially exothermic reactions or when using hazardous reagents, as the small reaction volumes at any given time minimize risk. soci.org This enhanced control facilitates a smoother transition from laboratory to industrial scale. researchgate.net

High-Throughput Optimization and Library Synthesis: Automated flow chemistry systems enable rapid screening of reaction parameters such as temperature, pressure, and reagent stoichiometry to quickly identify optimal synthesis conditions. vapourtec.comsoci.org This technology is also ideally suited for creating libraries of derivatives, as proposed in the previous section, by systematically varying starting materials and reagents. vapourtec.com

Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple synthetic steps into a single, continuous process, which minimizes the need for intermediate purification and reduces waste and synthesis time. rsc.org A multi-step synthesis of a derivative of this compound could be streamlined into a more efficient, automated process. nih.gov

Application of Computational Chemistry for Mechanistic Elucidation and Rational Design

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that are often difficult or impossible to obtain through experimentation alone. mdpi.com

Mechanistic Insights: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways for the synthesis of this compound. mdpi.com This can help in understanding the transition states and intermediates involved, which is crucial for optimizing reaction conditions and catalyst design. mdpi.comnih.gov For example, computational studies can elucidate the favorability of different mechanistic pathways, such as Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET), which can be valuable for understanding potential antioxidant activities. researchgate.netresearchgate.net

Conformational Analysis: The three-dimensional structure of a molecule is critical to its biological activity. Computational methods can predict the stable conformers of this compound and its derivatives. nih.govacs.org This information is vital for understanding how these molecules might interact with biological receptors and for designing derivatives with improved binding affinity.

Rational Design of Derivatives: By combining computational modeling of ligand-receptor interactions (molecular docking) with predictions of pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), new derivatives of this compound can be designed in silico before their synthesis is attempted. This rational design approach can significantly accelerate the discovery of compounds with desired biological activities and reduce the number of compounds that need to be synthesized and tested. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzyl (7-hydroxyheptyl)carbamate, and how do reaction conditions influence yield and purity?

- Answer : The compound is typically synthesized via carbamate coupling reactions between benzyl chloroformate and 7-hydroxyheptylamine derivatives. Key steps include temperature control (e.g., -20°C activation ), solvent selection (e.g., THF for solubility ), and purification via flash column chromatography to isolate the product . Side reactions, such as incomplete hydroxyl protection or esterification, can reduce yield; optimizing stoichiometry and reaction time minimizes these issues.

Q. Which analytical techniques are critical for characterizing this compound?

- Answer : Essential methods include:

- NMR spectroscopy (¹H/¹³C) to confirm the carbamate linkage and hydroxyheptyl chain integrity .

- HPLC (>95% purity verification ).

- Mass spectrometry for molecular weight validation .

- X-ray crystallography (using SHELX programs ) to resolve stereochemistry in crystalline derivatives .

Q. How should researchers handle stability and storage challenges for this compound?

- Answer : Store in sealed containers under dry, inert conditions to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and high temperatures (>25°C) . Stability assays under varying pH and temperature conditions are recommended to determine shelf-life .

Advanced Research Questions

Q. What strategies can enhance the biological activity of this compound derivatives in medicinal chemistry?

- Answer : Structural modifications include:

- Chain elongation : Extending the hydroxyheptyl chain to improve lipid bilayer penetration .

- Functional group substitution : Introducing electron-withdrawing groups (e.g., halogens) to modulate enzyme interactions .

- Stereochemical optimization : Leveraging bicyclic or spiro motifs (e.g., bicyclo[2.2.1]heptane derivatives ) to enhance target binding.

Q. How can data contradictions in biological activity reports be resolved?

- Answer : Contradictions often arise from:

- Batch variability : Ensure consistent synthesis protocols and purity validation .

- Assay conditions : Standardize cell lines, incubation times, and controls (e.g., using EPA DSSTox guidelines ).

- Structural analogs : Compare activity with related compounds (e.g., Benzyl N-[2-(4-bromophenyl)ethenyl]carbamate ) to identify critical functional groups.

Q. What computational tools are effective for predicting the reactivity of this compound in complex systems?

- Answer :

- Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., membrane proteins ).

- QSAR Models : Correlate substituent effects with bioactivity using datasets from analogs like Benzyl (2-oxoethyl)carbamate .

Q. How can researchers address low solubility in aqueous environments during in vitro studies?

- Answer :

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity ).

- Liposomal encapsulation : Improves bioavailability for cellular uptake assays .

- Derivatization : Introduce hydrophilic groups (e.g., polyethylene glycol) on the hydroxyheptyl chain .

Methodological Guidelines

Designing a High-Throughput Screening (HTS) Protocol for Anticancer Activity

- Steps :

Compound libraries : Include this compound and analogs (e.g., spiro or bicyclic derivatives ).

Assay selection : Use MTT or ATP-based viability assays across cancer cell lines (e.g., HeLa, MCF-7 ).

Dose-response curves : Test 0.1–100 µM concentrations with triplicate replicates .

Hit validation : Confirm activity via flow cytometry (apoptosis) and Western blotting (target protein expression ).

Troubleshooting Crystallization Challenges for Structural Studies

- Approach :

- Solvent screening : Test polar (ethanol) vs. non-polar (hexane) solvents for crystal growth .

- Seeding : Introduce microcrystals from related carbamates (e.g., BenzylN-(4-pyridyl)carbamate ).

- Temperature gradients : Slow cooling from 40°C to 4°C to promote ordered lattice formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.